![molecular formula C16H17NO B3126279 N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine CAS No. 33237-91-1](/img/structure/B3126279.png)
N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine
Overview
Description
N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine, commonly referred to as MIPI, is an indole-based compound that has been extensively studied for its potential therapeutic applications. MIPI was first synthesized in the late 1980s and has since been used as a model compound for the development of new drugs and therapeutic agents. MIPI has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In addition, MIPI has been studied for its potential use in the treatment of a variety of neurological disorders, including depression, anxiety, and Alzheimer’s disease.
Scientific Research Applications
Synthesis and Bioactivities
A study by Gul et al. (2019) explored the synthesis of new Mannich bases, including compounds structurally related to N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine. These compounds were evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects, revealing significant bioactivity in both areas (Gul et al., 2019).
Skin Whitening Agent
Choi et al. (2002) investigated the effects of a structurally similar compound on melanin biosynthesis, suggesting potential use as a skin whitening agent. This compound showed UV-blocking effects and tyrosinase inhibitory activity, crucial for reducing hyperpigmentation (Choi et al., 2002).
NMR Data and Chemical Characterization
Sørum et al. (2010) provided detailed nuclear magnetic resonance (NMR) data on N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines, contributing valuable information for the structural characterization and analysis of compounds related to this compound (Sørum et al., 2010).
Amination Procedures
Knight et al. (1997) described the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes. This process, involving compounds structurally related to this compound, is significant in the field of organic synthesis (Knight et al., 1997).
Antimicrobial and Anticoccidial Activities
Research by Georgiadis (1976) demonstrated the antimicrobial and anticoccidial activities of compounds derived from reactions involving structures related to this compound. These findings highlight potential applications in antimicrobial and veterinary medicine (Georgiadis, 1976).
Dopamine Receptor Ligands
Claudi et al. (1996) synthesized and evaluated derivatives of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, closely related to the compound , as ligands for dopamine receptors. This research has implications for the development of new therapeutic agents targeting neurological disorders (Claudi et al., 1996).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-16-8-6-14(7-9-16)17-15-10-12-4-2-3-5-13(12)11-15/h2-9,15,17H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKASPUPLJILBKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.